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The following table summarizes the key in vivo and ex vivo toxicity findings for Englerin A.

Observation/Site of
Toxicity

Reported Dose /
Concentration

Model System
(Species)

Key Findings / Proposed
Mechanism

Lethal Toxicity [1]

[2]

> 1 mg/kg (IV), 5

mg/kg
(subcutaneous)

In vivo (Rat,

Mouse)

Acute lethality; labored breathing

observed [3] [4].

Reduced
Locomotor Activity
[3] [4]

2 mg/kg In vivo (Mouse) Transient reduction in activity for ~1
hour [3] [4].

Pulmonary Toxicity
(Lack of) [3] [4]

50-100 nM Ex vivo

(Mouse, IPVML
model)

No significant acute lung edema or

changes in tidal volume at these
concentrations [3] [4].

TRPC4/C5-
Mediated Toxicity
[1] [2]

Lethal doses (e.g.,
50 µg/kg IV in

mice)

In vivo
(Mouse),

TRPC4/5
knockout

studies

TRPC4 and TRPC5 ion channel
activation identified as primary

mechanism for adverse effects;
double knock-out mice were fully

protected [3] [1] [2].

Rapid Degradation
[3] [2] [4]

Half-life ~15

minutes

In vivo (Mouse,

Rat serum)

Rapid hydrolysis to inactive Englerin B

by serum esterases; not observed in
human serum [3] [2] [4].
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Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from key studies.

Protocol 1: In Vivo Toxicity and Maximum Tolerated Dose (MTD)
Assessment [1]

This protocol was used to test Englerin A and its analogues.

Objective: To estimate the maximum tolerated intravenous dose and observe acute toxic effects.

Model System: In vivo mouse model.
Dosing Regimen: The "Up-and-Down" procedural guideline was followed to minimize animal use.

Compounds were administered intravenously [1].
Key Observations:

Englerin A (1): Was tolerated only at a very low dose of 50 µg/kg [1].
Analogue 4, 6, and 10: Were tolerated at a 10-fold higher dose (500 µg/kg) than Englerin A
[1].
Analogue 5: Was tolerated at 200 µg/kg [1].

Outcome Measure: Lethality and severe adverse effects (e.g., labored breathing, reduced locomotor
activity) were monitored to determine the MTD.

Protocol 2: Ex Vivo Pulmonary Toxicity Assessment (IPVML) [3]
[4]

This model was used to bypass the rapid in vivo degradation of Englerin A.

Objective: To evaluate acute pulmonary toxicity and edema formation in a system preserving

Englerin A's biological activity.
Model System: Isolated Perfused and Ventilated Murine Lung (IPVML) from C57BL/6 mice. The

perfusate was a blood-free electrolyte solution [3] [4].
Perfusion Protocol:

Lungs were placed in an artificial thorax and ventilated.
They were perfused with electrolyte solution at 37°C at a flow rate of 2 ml/min.

After stabilization, the reservoir was switched to one containing either a control solution or
Englerin A (50 or 100 nM).

The circuit was closed for the duration of the experiment [3] [4].
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Key Outcome Measures:

Tidal Volume: Continuously monitored via computer software.
Wet-to-Dry Weight Ratio: Measured post-experiment to quantify lung edema (water content).

FITC-Dextran Permeation: Assessed vascular leakage by measuring the incorporation of
fluorescent dextran particles from the perfusate into lung tissue [3] [4].

Strategies for Toxicity Mitigation

Research has identified promising approaches to dissociate Englerin A's toxicity from its anti-cancer

activity.

Structural Modification: Modifying the bridgehead position (C-7) of the Englerin A molecule can

reduce toxicity. As shown in the table above, analogues with cyclohexyl (4, 6) and other substituents
retained potent anti-cancer activity but were far less toxic in vivo. These analogues also showed

reduced potency in activating the TRPC4 ion channel, directly linking the reduced toxicity to a
diminished effect on the primary toxicity target [1].

Utilizing Human-Relevant Models: The rapid degradation of Englerin A in rodent serum (but not in
human serum) complicates the interpretation of in vivo rodent data [3] [2] [4]. The ex vivo IPVML
model and studies in human serum indicate that the significant toxicity observed in standard rodent
models may not be directly translatable to humans, highlighting the importance of model selection for

toxicological testing [3] [4].

Visualizing Toxicity Mechanism and Research
Pathways

The diagram below illustrates the primary toxicity mechanism of Englerin A and the strategic approaches

used to evaluate and overcome it.
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In Vivo Rodent Model Human-Relevant Context / Ex Vivo Model

Englerin A (EA)

Serum Esterases Activates TRPC4/C5
Ion Channels

Limited by degradation

No Significant Degradation
(Stable EA)

Ex Vivo/IPVML

Rapid Degradation to
Englerin B (Inactive)

Observed Toxicity
(Lethality, Labored Breathing) Activates TRPC4/C5

Reduced or No
Acute Toxicity

Lack of acute
pulmonary edema

Bridgehead-Modified
EA Analogue

Weaker TRPC4/C5
Activation

Lower In Vivo
Toxicity
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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